N-(4-(2,6-dimethylmorpholino)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
N-(4-(2,6-Dimethylmorpholino)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic anthraquinone sulfonamide derivative characterized by a 9,10-dihydroanthracene-2-sulfonamide core substituted with a 2,6-dimethylmorpholino-4-oxobutyl chain. The presence of the morpholino group and oxobutyl chain may enhance solubility and target specificity compared to simpler anthraquinone sulfonamides.
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-16-14-27(15-17(2)33-16)23(28)9-6-12-26(3)34(31,32)18-10-11-21-22(13-18)25(30)20-8-5-4-7-19(20)24(21)29/h4-5,7-8,10-11,13,16-17H,6,9,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJYCWOQQVNIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The morpholino-oxobutyl chain in the target compound introduces polarity, likely reducing logP compared to analogs with aromatic substituents (e.g., phenyl groups in and ).
- Hydroxy and amino groups in and may confer hydrogen-bonding capabilities, influencing receptor interactions.
Physicochemical Properties
- Solubility: The morpholino and oxobutyl groups likely improve aqueous solubility compared to hydrophobic analogs like and .
- Stability : The sulfonamide group enhances stability under physiological conditions, a trait shared with and .
- Synthetic Complexity: The multi-step synthesis required for the morpholino-oxobutyl chain may limit scalability compared to simpler analogs (e.g., ).
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